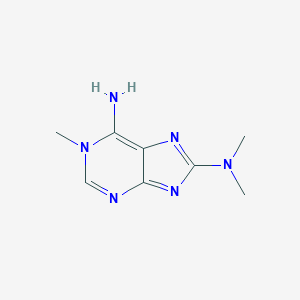
8-Dimethylamino-1-methyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Dimethylamino-1-methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N6 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies in Cell Cycle Regulation
8-Dimethylamino-1-methyladenine has been identified as a potent antagonist of 1-methyladenine, a natural hormone involved in the maturation of starfish oocytes. Research indicates that this compound can inhibit the action of 1-methyladenine effectively, with a concentration for 50% inhibition at approximately 1 µM. This property makes it a valuable tool for investigating the mechanisms underlying cell cycle control and maturation processes in various organisms .
Case Study: Starfish Oocyte Maturation
- Objective: To understand the role of 1-methyladenine in oocyte maturation.
- Findings: The use of this compound provided insights into the molecular interactions between 1-methyladenine and its receptor, leading to a proposed modified model of these interactions .
Biochemical Assays and Drug Development
In biochemical assays, this compound can serve as a reference compound for developing new drugs aimed at modulating cellular processes influenced by adenine derivatives. Its role as an antagonist allows researchers to assess the effects of other compounds in similar pathways, particularly in drug development aimed at treating diseases associated with cell cycle dysregulation.
Case Study: Drug Development Insights
- Objective: To explore new compounds targeting cell cycle regulation.
- Findings: The structure of this compound serves as a scaffold for synthesizing new potential inhibitors that could enhance therapeutic efficacy against various cancers .
Future Directions in Research
The applications of this compound extend beyond basic research into practical therapeutic developments. Future studies may focus on:
- Structural Modifications: To enhance potency and selectivity against specific biological targets.
- Combination Therapies: Investigating the synergistic effects when used alongside other established anticancer agents or epigenetic modifiers.
- In Vivo Studies: Evaluating the pharmacokinetics and bioavailability to assess its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
148019-91-4 |
|---|---|
Molekularformel |
C8H12N6 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
6-imino-N,N,1-trimethyl-7H-purin-8-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |
InChI-Schlüssel |
VPCUWJQRQHYZJI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=N)NC(=N2)N(C)C |
Isomerische SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
Kanonische SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
Synonyme |
8-dimethylamino-1-methyladenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















